REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[C:11](Cl)([C:13](Cl)=[O:14])=[O:12].[CH3:17][CH2:18][OH:19].C([O-])(O)=O.[Na+]>C1COCC1>[CH2:18]([O:19][C:13](=[O:14])[C:11]([C:6]1[C:5]2[C:9](=[CH:10][C:2]([F:1])=[CH:3][CH:4]=2)[NH:8][CH:7]=1)=[O:12])[CH3:17] |f:3.4|
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(=O)Cl)Cl
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 2 h and at rt for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at rt for 24 h
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined EtOAc extracts were washed with satd aq NaHCO3 and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)C1=CNC2=CC(=CC=C12)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |